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molecular formula C7H2ClF3O B1329886 2,4,6-Trifluorobenzoyl chloride CAS No. 79538-29-7

2,4,6-Trifluorobenzoyl chloride

Cat. No. B1329886
M. Wt: 194.54 g/mol
InChI Key: SIFIJQFBERMWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697876B2

Procedure details

The present invention relates to a process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or a salt thereof comprising the step of: reacting (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone or a salt thereof with 2,4,6-trifluorobenzoylchloride in the presence of chlorobenzene to yield 2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-ylcarbonyl)-piperidin-2-yl]benzamide hydrochloride.

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([CH:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)=[O:14])[N:8]=1)=[O:5].NC1N=C(C(C2CCN(C)CC2)=O)C=CC=1.[Cl:44]C1C=CC=CC=1>>[F:1][C:2]1[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[C:3]=1[C:4]([Cl:44])=[O:5].[ClH:44].[F:1][C:2]1[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[C:3]=1[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([CH:15]2[CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]2)=[O:14])[NH:8]1)=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)NC2=NC(=CC=C2)C(=O)C2CCN(CC2)C)C(=CC(=C1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC(=N1)C(=O)C1CCN(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C(=CC(=C1)F)F
Name
Type
product
Smiles
Cl.FC1=C(C(=O)NC2NC(CCC2)C(=O)C2CCN(CC2)C)C(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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